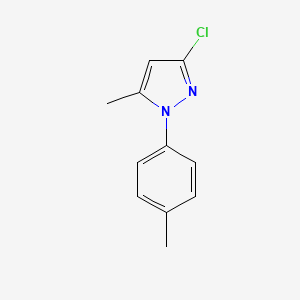
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorine atom at the third position, a methyl group at the fifth position, and a p-tolyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-azido-5-methyl-1-(p-tolyl)-1H-pyrazole.
Oxidation: Formation of 3-chloro-5-formyl-1-(p-tolyl)-1H-pyrazole.
Reduction: Formation of 3-chloro-5-methyl-1-(p-tolyl)-1,2-dihydropyrazole.
Scientific Research Applications
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biological systems.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, bacterial cell wall synthesis enzymes, and neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl and p-tolyl groups.
5-Methyl-1-(p-tolyl)-1H-pyrazole: Similar structure but lacks the chlorine atom.
3-Chloro-5-methyl-1-phenyl-1H-pyrazole: Similar structure but has a phenyl group instead of a p-tolyl group.
Uniqueness
3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-chloro-5-methyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3 |
InChI Key |
BYVCIHSFURSGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















